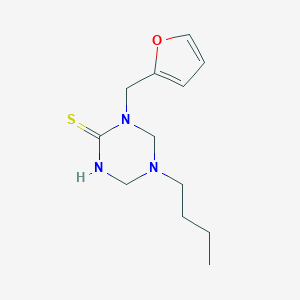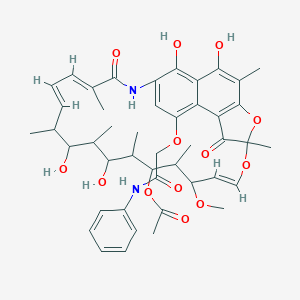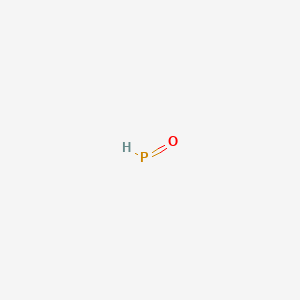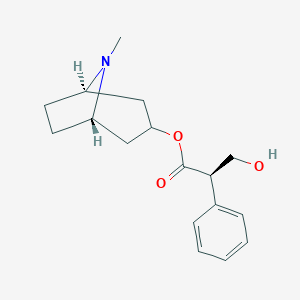
5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione, commonly known as BFTT, is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This molecule has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of BFTT is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. BFTT has also been shown to bind to heavy metal ions, forming stable complexes that can be easily removed from water.
Effets Biochimiques Et Physiologiques
BFTT has been shown to have low toxicity and is well-tolerated by animals. In vitro and in vivo studies have shown that BFTT can induce apoptosis in cancer cells and inhibit tumor growth. BFTT has also been shown to have antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
BFTT has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, BFTT has some limitations, including its poor solubility in water and limited availability.
Orientations Futures
There are several future directions for research on BFTT. One area of interest is the development of BFTT-based materials with novel properties. Another area of interest is the optimization of the synthesis method to increase yield and reduce cost. Additionally, further studies are needed to fully understand the mechanism of action of BFTT and its potential applications in cancer therapy and environmental remediation.
Conclusion:
In conclusion, BFTT is a promising compound with potential applications in various fields of science. Its unique structure and properties make it a valuable building block for the synthesis of novel materials and pharmaceuticals. Further research is needed to fully understand the mechanism of action of BFTT and its potential applications in cancer therapy and environmental remediation.
Méthodes De Synthèse
The synthesis of BFTT can be achieved through a multistep process that involves the reaction of 2-furylacetonitrile with butylamine, followed by cyclization with thiourea. The resulting product is then purified through recrystallization to obtain pure BFTT. This synthesis method has been optimized to yield high purity and high yield of BFTT, making it suitable for large-scale production.
Applications De Recherche Scientifique
BFTT has been extensively studied for its potential applications in various fields of science. In pharmaceuticals, BFTT has been shown to exhibit antitumor activity against various cancer cell lines. In materials science, BFTT has been used as a building block for the synthesis of novel polymers and materials. In environmental chemistry, BFTT has been used as a chelating agent for heavy metal ions in water treatment.
Propriétés
Nom du produit |
5-Butyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione |
|---|---|
Formule moléculaire |
C12H19N3OS |
Poids moléculaire |
253.37 g/mol |
Nom IUPAC |
5-butyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C12H19N3OS/c1-2-3-6-14-9-13-12(17)15(10-14)8-11-5-4-7-16-11/h4-5,7H,2-3,6,8-10H2,1H3,(H,13,17) |
Clé InChI |
ZZXIRMUHWSFAGT-UHFFFAOYSA-N |
SMILES |
CCCCN1CNC(=S)N(C1)CC2=CC=CO2 |
SMILES canonique |
CCCCN1CNC(=S)N(C1)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)
![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)